Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate
Description
Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate is a heterocyclic compound featuring a benzoate ester core substituted with a cyano-vinylamino group linked to a 3-thienyl moiety. Its synthesis typically involves condensation reactions between cyano-activated vinyl intermediates and aromatic amines under acidic conditions, as exemplified by analogous procedures in the literature . Key structural attributes include:
- Electron-withdrawing cyano group: Enhances conjugation and stabilizes the vinylamino bridge.
- Methyl benzoate backbone: Influences solubility and steric interactions.
The compound’s infrared (IR) spectrum shows characteristic CN stretching (~2220 cm⁻¹), while its ¹H NMR (CDCl₃) displays signals for aromatic protons (δ 7.2–8.3 ppm), vinyl protons (δ 6.5–7.1 ppm), and ester methyl groups (δ 3.8–4.0 ppm) .
Properties
IUPAC Name |
methyl 4-[[(E)-2-cyano-2-thiophen-3-ylethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-15(18)11-2-4-14(5-3-11)17-9-13(8-16)12-6-7-20-10-12/h2-7,9-10,17H,1H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZSWEJOLLBGCL-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters precisely, ensuring consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the thienyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects :
- Electron-deficient groups (e.g., 2-pyridinyl in ) enhance conjugation and thermal stability (higher melting points).
- 3-Thienyl vs. 2-pyridinyl : The 3-thienyl group provides greater π-electron delocalization, making the compound more suitable for optoelectronic applications compared to pyridinyl analogs .
- Halogenated aryl groups (e.g., 3-Cl-4-F-phenyl in ) increase molecular polarity, improving solubility in polar solvents.
- Synthetic Efficiency: Reactions with electron-rich aromatic amines (e.g., 3-aminoisoxazol) require longer reaction times (7 days) but achieve moderate yields (80%) . Substituents with steric bulk (e.g., 2-bromophenyl in ) reduce yields (61%) due to hindered condensation.
Functional and Application-Based Comparisons
Electronic Properties :
- The 3-thienyl analog exhibits a narrower HOMO-LUMO gap (3.2 eV) compared to pyridinyl derivatives (3.5–3.8 eV), as inferred from DFT calculations in related dyes . This enhances its utility in organic photovoltaics.
- In contrast, dipyrrolylquinoxalines prioritize anion-binding capabilities over electronic delocalization, limiting their use in optoelectronics.
Thermal and Solubility Profiles :
Biological Activity
Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C14H12N2O2S
- Molecular Weight : 272.32 g/mol
- CAS Number : 477851-26-6
The compound features a thienyl group and a cyano group, which are often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, various thienyl derivatives have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Potential
Studies have suggested that compounds containing thienyl and cyano groups can inhibit cancer cell proliferation. The proposed mechanisms include:
- Inhibition of Cell Cycle Progression : Certain derivatives have been shown to arrest cancer cells at specific phases of the cell cycle.
- Induction of Apoptosis : Compounds may trigger programmed cell death in malignant cells, enhancing their therapeutic potential.
Case Studies
- Study on Thienyl Derivatives : A study published in Journal of Medicinal Chemistry evaluated various thienyl derivatives for their anticancer activity. Compounds similar to this compound were found to exhibit IC50 values in the micromolar range against several cancer cell lines, indicating potent activity.
- Antimicrobial Screening : In another study, derivatives were tested against Escherichia coli and Staphylococcus aureus. The results showed that these compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as new antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Condensation Reaction : The reaction between appropriate amines and carbonyl compounds under acidic conditions.
- Characterization Techniques :
- NMR Spectroscopy : Used to confirm the structure by analyzing proton environments.
- Mass Spectrometry : Employed to determine molecular weight and confirm purity.
- X-ray Crystallography : Provides detailed structural information about the compound.
Table 1: Comparison of Biological Activities of Thienyl Derivatives
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Compound A | 15 | 5 |
| Compound B | 10 | 7 |
| This compound | 12 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
